Bis-propargyl-PEG6

Übersicht

Beschreibung

Bis-propargyl-PEG6 is a polyethylene glycol derivative that contains two propargyl groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The presence of the propargyl groups allows for versatile chemical modifications, making it a valuable tool in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG6 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Click Chemistry:

Substitution Reactions: The propargyl groups can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used as catalysts in click chemistry reactions.

Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are frequently used.

Major Products:

Triazole Linkages: The primary product of click chemistry reactions involving this compound is a triazole linkage, which is highly stable and useful in bioconjugation applications.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Bis-propargyl-PEG6 serves as a critical linker in bioconjugation processes, allowing for the precise attachment of biomolecules such as proteins, peptides, and nucleic acids. This capability facilitates the development of targeted therapeutics with enhanced efficacy and reduced toxicity.

Antibody-Drug Conjugates (ADCs)

The ability to modify antibodies with drug payloads is significantly enhanced using this compound. The compound enables the synthesis of ADCs by attaching cytotoxic agents to antibodies through stable linkages. This method improves the specificity of drug delivery to cancer cells while minimizing effects on healthy tissues .

Drug Delivery Systems

In drug formulation, this compound is utilized to create advanced drug delivery systems such as PEGylated liposomes and nanoparticles. These systems benefit from improved solubility and circulation time, enhancing therapeutic outcomes .

PROTAC Synthesis

The compound is also employed in the synthesis of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This compound provides a versatile linker for connecting different functional moieties necessary for PROTAC functionality .

Case Studies

Wirkmechanismus

The mechanism of action of Bis-propargyl-PEG6 primarily involves its ability to form stable triazole linkages through click chemistry. This property allows it to link biomolecules of interest, facilitating various biochemical and biophysical studies. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, making it suitable for biological applications.

Vergleich Mit ähnlichen Verbindungen

Bis-propargyl-PEG4: Similar to Bis-propargyl-PEG6 but with a shorter polyethylene glycol spacer, which may affect its solubility and flexibility.

Bis-propargyl-PEG8: Contains a longer polyethylene glycol spacer, providing greater flexibility and solubility compared to this compound.

Uniqueness: this compound strikes a balance between solubility and flexibility, making it a versatile linker for various applications. Its unique combination of properties allows for efficient bioconjugation and the creation of stable linkages in both chemical and biological contexts.

Biologische Aktivität

Bis-propargyl-PEG6 is a polyethylene glycol (PEG) derivative that features two propargyl groups, making it a versatile compound in bioconjugation and drug delivery applications. Its primary utility lies in its role as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Targeting Mechanisms

this compound is primarily utilized in the synthesis of PROTACs. The compound facilitates the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-bearing compounds. This reaction is crucial for creating effective PROTACs that can selectively target and degrade specific proteins within cells .

Biochemical Pathways

The compound's hydrophilic PEG spacer enhances solubility in aqueous environments, which is essential for biological applications. This solubility aids in reducing protein aggregation and influences cellular functions positively by promoting better interaction between biomolecules.

Stability and Reactivity

The presence of two propargyl groups significantly increases the reactivity of this compound, allowing for multiple conjugations. This characteristic is vital for developing complex bioconjugates and enhancing the specificity and efficacy of therapeutic agents.

Cellular Effects

In cellular environments, this compound can modulate various biochemical pathways depending on the specific PROTACs it helps form. By facilitating targeted protein degradation, it can influence signaling pathways and cellular responses to stimuli .

Applications in Research

This compound has a broad range of applications across multiple fields:

- Chemistry : It serves as a linker for synthesizing complex molecules, including PROTACs and other bioconjugates .

- Biology : The compound allows researchers to study protein-protein interactions and signal transduction pathways by enabling polymer-linked multimers.

- Medicine : In drug delivery systems, this compound enhances the solubility and stability of therapeutic agents, thereby improving their pharmacokinetics and bioavailability .

- Industry : It is utilized in developing diagnostic tools and biosensors, particularly for affinity chromatography and surface modifications of chips.

Case Studies

- PROTAC Development : A study demonstrated that this compound was integral in synthesizing a novel PROTAC that effectively targeted a specific oncogenic protein for degradation. The resulting compound exhibited enhanced selectivity and reduced off-target effects compared to traditional small-molecule inhibitors.

- Drug Delivery Systems : Research involving this compound highlighted its role in formulating a drug delivery system that improved the solubility and stability of poorly soluble anticancer agents. The study reported a significant increase in therapeutic efficacy when administered to tumor-bearing animal models .

Data Table: Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Propargyl-PEG6-Br | Contains a bromine group | Allows further functionalization |

| This compound | Contains two propargyl groups | Increased reactivity for multiple conjugations |

| Aminooxy-PEG-Propargyl | Combines aminooxy functionality with propargyl | Selective reactions with carbonyls |

| Folate-PEG-Propargyl | Conjugated with folate | Enhanced targeting capabilities for cancer cells |

| Propargyl-PEG-Maleimide | Contains maleimide for thiol-reactive conjugations | Versatile for linking to cysteine residues |

Analyse Chemischer Reaktionen

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Bis-propargyl-PEG6 undergoes efficient CuAAC reactions with azide-bearing compounds to form stable 1,2,3-triazole linkages. This reaction is characterized by:

-

High selectivity : Minimal side reactions under mild conditions (room temperature, aqueous or organic solvents) .

-

Dual functionality : Both propargyl groups react independently, enabling crosslinking or sequential conjugation .

-

Catalytic system : Requires Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) for optimal kinetics .

Reaction Scheme

Key Parameters

Hydrogel Formation

This compound serves as a crosslinker for azide-functionalized polymers. For example, in polyurethane networks, it enables self-healing via triazole formation:

-

Healing efficiency : Up to 86% recovery of tensile strength in crosslinked polyurethane matrices .

-

Mechanism : Azide groups on polymer chains react with propargyl termini, forming rigid triazole networks .

Healing Performance Data

| Parameter | Healed Sample | Original PU |

|---|---|---|

| Stress at break (MPa) | 0.169–0.218 | 0.244 |

| Elongation at break (%) | 140–172 | 233 |

| Modulus (MPa) | 0.169–0.313 | 0.201 |

Thermal and Stability Profiles

This compound exhibits moderate thermal stability, with decomposition initiating at 214°C (TGA data) . The PEG backbone ensures hydrolytic stability in physiological conditions, making it suitable for in vivo applications .

Comparative Reactivity

The compound’s dual propargyl groups distinguish it from mono-propargyl analogs:

| Feature | This compound | Mono-Propargyl-PEG6 |

|---|---|---|

| Conjugation Capacity | Dual sites for azides | Single site |

| Crosslinking Potential | High | Limited |

| Solubility | Enhanced by PEG6 spacer | Similar |

Synthetic Considerations

-

Purity : Commercial batches typically exceed 95% purity, critical for reproducible conjugation .

-

Storage : Stable at -20°C; prolonged room-temperature exposure risks oxidation of propargyl groups .

This compound’s versatility in click chemistry, combined with its biocompatibility and dual reactivity, positions it as a cornerstone reagent in modern bioconjugation and materials engineering. Future research directions include optimizing reaction conditions for heterogeneous systems and exploring novel applications in targeted drug delivery .

Eigenschaften

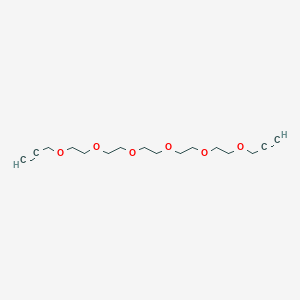

IUPAC Name |

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOWAMKIEUIBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.